Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
Description
Properties
Molecular Formula |
C18H19F2N5O2 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
ethyl 2-[3-cyclopropyl-4-(difluoromethyl)-6-(1-methylpyrazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]acetate |
InChI |
InChI=1S/C18H19F2N5O2/c1-3-27-14(26)9-25-18-15(16(23-25)10-4-5-10)12(17(19)20)6-13(22-18)11-7-21-24(2)8-11/h6-8,10,17H,3-5,9H2,1-2H3 |
InChI Key |
BQSFTNJYDOEOKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=CC(=N2)C3=CN(N=C3)C)C(F)F)C(=N1)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Regioselectivity Control
Regioselectivity in pyrazolopyridine synthesis is influenced by substituent electronic effects . Electron-withdrawing groups (e.g., -CF₂H) at position 4 direct subsequent substitutions to position 6 due to para-directing effects. Computational studies (DFT) corroborate this preference, showing a 12.3 kcal/mol energy difference favoring 6-substitution over 5-substitution.
Fluorination Side Reactions
Difluoromethylation risks over-fluorination or hydrolysis . Using 2,2-difluoroacetyl chloride in anhydrous DMF at −30°C minimizes these side reactions, achieving >95% conversion.
Purification Challenges
The final compound’s polarity necessitates reverse-phase HPLC for purification. A 10–100% acetonitrile/water gradient effectively separates the product from regioisomers.
Synthetic Route Comparison
Scale-Up Considerations
Industrial-scale synthesis requires flow chemistry adaptations. For example, continuous flow reactors reduce exothermic risks during difluoromethylation. Additionally, solvent recovery systems for DMF and toluene improve cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols) .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a complex organic compound featuring multiple heterocyclic rings and functional groups. It has a pyrazolo[3,4-b]pyridine core, a cyclopropyl group, and a difluoromethyl substituent. The uniqueness of this compound lies in its difluoromethyl group, which gives it distinct chemical properties compared to its analogs. The molecular formula is C₁₈H₁₈F₂N₄O₂.
Potential Applications
Due to its complex structure, this compound is a promising area for further research with potential applications in:
- Medicinal Chemistry The presence of the pyrazolo[3,4-b]pyridine core along with the difluoromethyl group makes it interesting in medicinal chemistry.
- Organic Synthesis It can be used as a reagent.
- Material Science This compound represents a promising area for material science.
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets and pathways. The difluoromethyl group enhances its lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors.
Comparison With Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl 2-(3-cyclopropyl-4-(trifluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate | Trifluoromethyl group instead of difluoromethyl | Different reactivity and biological activity |
| Ethyl 2-(3-cyclopropyl-4-(methyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate | Methyl group instead of difluoromethyl | Altered interactions with molecular targets |
Mechanism of Action
The mechanism of action of Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances its lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors . The pyrazolo[3,4-b]pyridine moiety is known to bind to various biological targets, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The cyclopropyl group in the target compound and 938001-13-9 likely contributes to metabolic stability by resisting oxidative degradation. The ethyl ester in the target compound is expected to hydrolyze more slowly than methyl esters (e.g., 938001-13-9), prolonging its in vivo half-life .
Biological Relevance :
- Pyrazolo-pyridines with fluorinated substituents (e.g., 4-fluorophenyl in 938001-13-9) often exhibit improved target selectivity in kinase inhibition due to optimized steric and electronic interactions .
- The 1-methylpyrazole group in the target compound may mimic adenine in ATP-binding pockets, a common feature in kinase inhibitors .
Crystallographic and Computational Studies
Computational modeling of the target compound’s pyrazolo-pyridine core could predict binding modes analogous to 938001-13-9, which has been co-crystallized with kinase targets .
Biological Activity
Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a complex organic compound that has attracted significant attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C18H19F2N5O2
Molecular Weight: 375.4 g/mol
IUPAC Name: Ethyl 2-[3-cyclopropyl-4-(difluoromethyl)-6-(1-methylpyrazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]acetate
The compound features a unique structure characterized by a difluoromethyl group and a cyclopropyl moiety, which contribute to its lipophilicity and metabolic stability.
The mechanism of action for this compound involves interactions with specific molecular targets, particularly enzymes and receptors involved in various biological pathways. The difluoromethyl group enhances the compound's ability to penetrate biological membranes, allowing it to exert its effects more effectively.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in therapeutic applications .
Anticancer Activity
This compound has demonstrated promising anticancer properties in preclinical studies. It has been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways and inhibition of key signaling molecules involved in cell proliferation .
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast) | < 10 | Apoptosis induction |
| A549 (Lung) | < 15 | Cell cycle arrest |
| HeLa (Cervical) | < 12 | Inhibition of proliferation |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, the compound has shown anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines, which may provide therapeutic benefits in inflammatory diseases .
Research Findings and Case Studies
Recent studies have explored the pharmacological potential of this compound:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry reported that the compound exhibited a broad spectrum of activity against resistant bacterial strains, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .
- Cancer Research : In a preclinical trial involving various cancer cell lines, the compound was found to significantly reduce cell viability at low concentrations, demonstrating its potential as a lead compound for further development .
- Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in a marked reduction in edema and inflammatory markers compared to control groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
